6-Bromo-3-fluoro-2-(trifluoromethyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

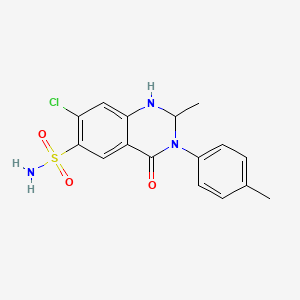

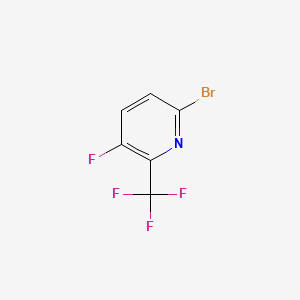

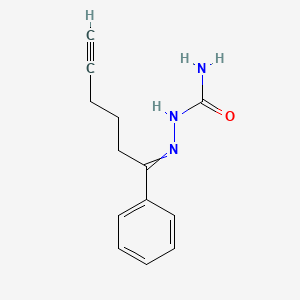

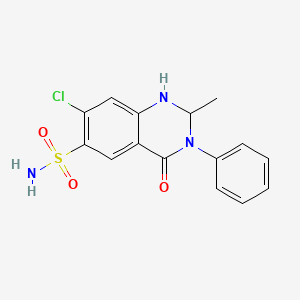

“6-Bromo-3-fluoro-2-(trifluoromethyl)pyridine” is a chemical compound with the CAS Number: 1227578-46-2 . It has a molecular weight of 243.99 . This compound is a colorless liquid .

Synthesis Analysis

Trifluoromethylpyridines (TFMP) and its derivatives, which include “this compound”, are synthesized and used in the agrochemical and pharmaceutical industries . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H2BrF4N/c7-4-2-1-3 (8)5 (12-4)6 (9,10)11/h1-2H . The SMILES string representation is Fc1nc (ccc1Br)C (F) (F)F .

Chemical Reactions Analysis

The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives in the agrochemical and pharmaceutical industries have been reviewed . The major use of TFMP derivatives is in the protection of crops from pests .

Physical And Chemical Properties Analysis

“this compound” is a colorless liquid with a density of 1.7961 g/mL at 25 °C . The refractive index n20/D is 1.4623 .

Scientific Research Applications

Spectroscopic and Optical Studies

6-Bromo-3-fluoro-2-(trifluoromethyl)pyridine has been studied for its spectroscopic properties. For instance, a related compound, 5-Bromo-2-(trifluoromethyl)pyridine, was characterized using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. The study included vibrational frequencies and chemical shift values calculation, providing insights into the molecular structure and properties (Vural & Kara, 2017).

Chemical Synthesis and Modification

The molecule has applications in chemical synthesis. For example, the synthesis of a [6-pyridinyl-18F]-labelled fluoro derivative of WAY-100635, which involved the use of a bromo analogue, demonstrates the compound's utility in creating novel chemical entities (Karramkam et al., 2003).

Coordination Chemistry

Research has shown that this compound and its derivatives can play a significant role in coordination chemistry. For instance, a study on the arylation of adamantanamines emphasized its application in creating N-pyridyl derivatives, illustrating the compound's potential in developing complex molecular architectures (Lyakhovich et al., 2019).

Ligand Design in Metal Complexes

This compound has been used in the design of ligands for metal complexes, as evidenced in the synthesis of unsymmetrical tripodal ligands for FeCl2 complexes. This application highlights its role in creating specialized molecules for coordination to metal ions, which can have implications in catalysis and material science (Benhamou et al., 2011).

Mechanism of Action

Target of Action

It’s known that similar trifluoromethylpyridine (tfmp) derivatives have been used in the pharmaceutical and agrochemical industries . For instance, some TFMP derivatives are known to target the respiratory system .

Mode of Action

Tfmp derivatives are known for their unique physicochemical properties due to the combination of the fluorine atom and the pyridine moiety . These properties can influence their interaction with their targets.

Biochemical Pathways

It’s known that some tfmp derivatives used in the agrochemical industry can interfere with the biochemistry of respiration .

Pharmacokinetics

The physicochemical properties of tfmp derivatives, such as their unique fluorine and pyridine structure, can influence their pharmacokinetic properties .

Result of Action

For instance, some TFMP derivatives have shown superior pest control properties when compared to traditional phenyl-containing insecticides .

Action Environment

The unique physicochemical properties of tfmp derivatives can potentially influence their stability and efficacy in different environments .

Safety and Hazards

The safety information for “6-Bromo-3-fluoro-2-(trifluoromethyl)pyridine” includes the following hazard statements: H301 - H315 - H319 - H335 . Precautionary measures include avoiding ingestion and inhalation, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .

Future Directions

The development of organic compounds containing fluorine, including “6-Bromo-3-fluoro-2-(trifluoromethyl)pyridine”, is becoming an increasingly important research topic . In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated . It is expected that many novel applications of TFMP will be discovered in the future .

Properties

IUPAC Name |

6-bromo-3-fluoro-2-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF4N/c7-4-2-1-3(8)5(12-4)6(9,10)11/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEMDVTHUXJKSDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1F)C(F)(F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF4N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001256541 |

Source

|

| Record name | 6-Bromo-3-fluoro-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001256541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227578-46-2 |

Source

|

| Record name | 6-Bromo-3-fluoro-2-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227578-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-3-fluoro-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001256541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,4R)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid](/img/structure/B580087.png)

![(2S,4S)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid](/img/structure/B580088.png)

![(2R,4R)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid](/img/structure/B580089.png)

![N-[(2R,3R,4S,5S,6S)-4,5-dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide](/img/structure/B580092.png)

![[4-(Difluoromethoxy)phenyl]hydrazine hydrochloride](/img/structure/B580097.png)

![1,5-Dihydroxy-4,8-bis[[2-(methylamino)ethyl]amino]-9,10-anthracenedione](/img/no-structure.png)